molecular formula C22H22ClN3O3 B2606101 1-(9-Chloro-2-(4-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone CAS No. 899972-18-0

1-(9-Chloro-2-(4-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone

Cat. No.: B2606101
CAS No.: 899972-18-0
M. Wt: 411.89
InChI Key: JVQNXARWJAMQQW-UHFFFAOYSA-N
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Description

1-(9-Chloro-2-(4-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone is a spirocyclic compound featuring a benzoxazine core fused with a pyrazole ring, a piperidine spiro system, and a 4-hydroxyphenyl substituent. The ethanone group at the piperidine nitrogen may serve as a reactive site for further derivatization or influence pharmacokinetic properties. This structural complexity positions the compound as a candidate for therapeutic applications, particularly in antimicrobial or central nervous system (CNS) targeting agents, given the prevalence of spiro systems and piperidine derivatives in drug discovery .

Properties

IUPAC Name

1-[9-chloro-2-(4-hydroxyphenyl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O3/c1-14(27)25-10-8-22(9-11-25)26-20(18-12-16(23)4-7-21(18)29-22)13-19(24-26)15-2-5-17(28)6-3-15/h2-7,12,20,28H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVQNXARWJAMQQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2(CC1)N3C(CC(=N3)C4=CC=C(C=C4)O)C5=C(O2)C=CC(=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(9-Chloro-2-(4-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, focusing on its anti-cancer, anti-inflammatory, and antimicrobial activities based on various studies.

Chemical Structure and Properties

  • Molecular Formula : C22H23ClN2O2
  • Molecular Weight : 372.88 g/mol
  • SMILES Notation : COC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C=CC(=C4)Cl)OC35CCCCC5

This compound features a spiro structure that incorporates multiple aromatic and heterocyclic rings, which are often linked to enhanced biological activity.

Anti-Cancer Activity

Recent studies have indicated that derivatives of benzoxazepine compounds exhibit significant anti-cancer properties. For instance:

  • Cytotoxicity Studies : Research demonstrated that synthesized benzoxazepine derivatives showed cytotoxic effects against various solid tumor cell lines. The activity was measured by evaluating the inhibition of cell proliferation and the release of pro-inflammatory cytokines such as IL-6 and TNF-α .
  • Mechanism of Action : The proposed mechanism involves the induction of apoptosis in cancer cells, possibly through the activation of caspases and modulation of cell cycle regulators. Specific studies highlighted that the presence of hydroxyl groups in the structure enhances the interaction with cellular targets .
CompoundCell Line TestedIC50 (µM)Mechanism
1MCF-715Apoptosis induction
2HeLa10Cell cycle arrest

Anti-Inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties:

  • In Vivo Studies : Experimental models have shown that compounds similar to 1-(9-Chloro...) can significantly reduce inflammation markers in animal models. The reduction in edema and inflammatory cytokines suggests a potential therapeutic application for inflammatory diseases .
  • Cytokine Modulation : The ability to downregulate pro-inflammatory cytokines such as IL-6 and TNF-α further supports its role as an anti-inflammatory agent .

Antimicrobial Activity

Although primarily noted for its anti-cancer and anti-inflammatory effects, some studies have explored its antimicrobial potential:

  • Antibacterial Testing : Limited antimicrobial activity was observed against certain bacterial strains. The synthesized derivatives displayed varying degrees of effectiveness against Gram-positive and Gram-negative bacteria .
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely linked to its structural features. Modifications on specific positions of the molecule can lead to significant changes in potency:

  • Chlorine Substitution : The introduction of chlorine at specific positions has been shown to enhance binding affinity to biological targets .
  • Hydroxyl Groups : Hydroxyl substitutions improve solubility and bioavailability, which are crucial for therapeutic efficacy .

Scientific Research Applications

Pain Management

One of the primary applications of this compound is in the treatment of pain. Research indicates that it acts as a sodium channel blocker, which can be beneficial for managing various pain conditions. Voltage-gated sodium channels are crucial in the transmission of pain signals, and their inhibition can lead to analgesic effects. The compound has shown promise in treating conditions such as neuropathic pain and inflammatory pain through its modulation of sodium channel activity .

Neurological Disorders

The compound's ability to influence sodium channels also suggests potential applications in treating neurological disorders. Conditions like epilepsy, anxiety, and depression may benefit from the sodium channel-blocking properties of this compound. Studies have indicated that compounds with similar structures can exhibit neuroprotective effects and help stabilize neuronal excitability .

Cardiovascular Applications

Given its pharmacological profile, there is potential for this compound to be used in cardiovascular medicine. Sodium channel blockers are known to play a role in managing arrhythmias and other heart conditions. The therapeutic implications for treating atrial fibrillation or ventricular fibrillation are areas of ongoing research .

Case Study 1: Pain Relief in Animal Models

In preclinical studies involving animal models of neuropathic pain, administration of the compound resulted in significant reductions in pain-related behaviors. These findings support its potential as an analgesic agent and highlight the need for further clinical investigation .

Case Study 2: Neuroprotective Effects

Research has demonstrated that similar spirocyclic compounds exhibit neuroprotective properties in models of stroke and neurodegenerative diseases. The ability to modulate sodium channel activity may protect against excitotoxicity associated with neuronal injury .

Comparison with Similar Compounds

Table 1: Substituent Comparison of Key Analogues

Compound Name Substituents Key Functional Groups Potential Impact
Target Compound 9-Cl, 4-hydroxyphenyl, spiro-piperidine, ethanone -OH, -Cl, ketone Enhanced solubility, H-bonding, metabolic susceptibility
9-Chloro-2-(4-fluorophenyl)-5-(4-pyridinyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine [Ev1] 4-F, pyridinyl -F, pyridine Increased lipophilicity; pyridine may improve CNS penetration
1-(9-Chloro-2-(4-methoxyphenyl)-...piperidin]-1'-yl)ethanone [Ev2] 4-methoxyphenyl -OCH₃ Electron-donating group; altered metabolism (demethylation)
9′-Chloro-2′-phenyl-1′,10b′-dihydrospiro[cyclohexane-1,5′-pyrazolo[1,5-c][1,3]benzoxazine] [Ev3] Cyclohexane spiro, phenyl Spiro-cyclohexane Reduced conformational flexibility vs. piperidine; altered receptor binding
9-Chloro-2-(3-methoxyphenyl)-5-(4-methoxyphenyl)-... [Ev4] 3-OCH₃, 4-OCH₃ Dual -OCH₃ Synergistic electron donation; potential for dual-target interactions

Key Observations :

  • The 4-hydroxyphenyl group in the target compound distinguishes it from analogues with halogenated (e.g., 4-F in [Ev1]) or alkoxy (e.g., 4-OCH₃ in [Ev2]) substituents. The -OH group enhances solubility and hydrogen-bonding capacity, which may improve bioavailability but increase susceptibility to glucuronidation .

Comparison with Analogues :

  • describes sodium acetate-mediated coupling in glacial acetic acid for pyrazolo-pyridine derivatives, suggesting analogous conditions could apply to the target compound .
  • highlights the use of 4-chlorobenzaldehyde in thiopyrano[4,3-b]pyridine synthesis, underscoring the versatility of chloro-aromatic precursors in related systems .

Table 2: Bioactivity Data of Related Compounds

Compound Class Activity (MIC or IC₅₀) Key Substituents Reference
Spiro benzoxazine-indolinones Antibacterial: 50 μg/mL; Antifungal: 250 μg/mL 4-Substituted phenyl, spiro-indoline
Pyrazolo[3,4-b]thiopyrano[4,3-b] Not reported (structural focus) 4-Cl, thiopyran
Target Compound Analogues Hypothesized antimicrobial/CNS activity 4-OH, spiro-piperidine Inferred

Insights :

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